molecular formula C18H9Cl2N5O3 B254426 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B254426
M. Wt: 414.2 g/mol
InChI Key: NBOPMFGEZRPRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to selectively target specific enzymes and signaling pathways. Additionally, the compound has been found to have low toxicity, making it a relatively safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For example, further studies could be conducted to investigate the compound's potential as an anticancer agent, as well as its ability to modulate the immune system. Additionally, researchers could explore the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness. Finally, studies could be conducted to investigate the potential of this compound for use in other areas, such as neurodegenerative diseases or cardiovascular disorders.

Synthesis Methods

The synthesis of 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-1,3-dioxo-2-butenyl acetate. This intermediate is then reacted with 5-amino-1H-tetrazole and 2-chloroacetyl chloride to form the tetrazole-substituted chromene. Finally, the compound is treated with chloroacetic acid and sodium hydroxide to yield the desired product.

Scientific Research Applications

7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used in a variety of scientific research applications. For example, it has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.

properties

Product Name

7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C18H9Cl2N5O3

Molecular Weight

414.2 g/mol

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2-(2H-tetrazol-5-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C18H9Cl2N5O3/c19-9-3-1-8(2-4-9)14-13-15(26)11-7-10(20)5-6-12(11)28-16(13)17(27)25(14)18-21-23-24-22-18/h1-7,14H,(H,21,22,23,24)

InChI Key

NBOPMFGEZRPRAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NNN=N4)OC5=C(C3=O)C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NNN=N4)OC5=C(C3=O)C=C(C=C5)Cl)Cl

Origin of Product

United States

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